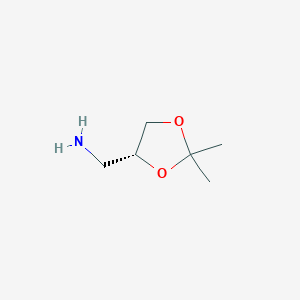

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWCSTHVTLOW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103883-30-3 | |

| Record name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a valuable chiral building block in pharmaceutical and chemical synthesis. The information is presented to support research and development activities where precise material characterization is critical.

Core Physical Properties

The quantitative physical properties of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are summarized in the table below. It is important to note that some reported values do not differentiate between the (R)-enantiomer and the racemic mixture. Where data pertains specifically to the racemate, it is indicated.

| Property | Value | Notes |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Boiling Point | 147-148 °C | At 14 mmHg. Data for the racemic mixture. |

| Density | 1.012 g/mL | At 25 °C. Data for the racemic mixture. |

| Refractive Index | n20/D 1.438 | At 20 °C with the sodium D-line. Data for the racemic mixture. |

| CAS Number | 103883-30-3 | For the (R)-enantiomer.[2] |

Experimental Protocols

Determination of Boiling Point (Micro Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.[3]

-

Sample Preparation: A small volume (less than 0.5 mL) of the amine is placed into a small test tube or a Durham tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the sample with the open end downwards.[3]

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and evenly heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[4]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is then discontinued.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[3]

Determination of Density

The density of a liquid sample can be accurately measured using a pycnometer or a digital density meter.[5][6]

-

Using a Pycnometer:

-

Using a Digital Density Meter:

-

The instrument is calibrated using a standard of known density, often dry air and deionized water.

-

The sample is injected into the oscillating U-tube within the device.

-

The instrument measures the change in the oscillation frequency of the tube and calculates the density, which is then displayed digitally.[5]

-

Determination of Refractive Index

A digital refractometer is commonly used for the precise measurement of the refractive index.[7]

-

Calibration: The instrument is calibrated using a standard with a known refractive index, typically distilled water.

-

Sample Application: A few drops of the sample are placed onto the prism of the refractometer.[8]

-

Measurement: The measurement is initiated, and the instrument automatically controls the temperature (commonly 20°C) and measures the critical angle of total internal reflection.[9]

-

Reading: The refractive index, typically to four or five decimal places, is displayed on the screen. The reading is standardized to the sodium D-line (589 nm).[7]

Conceptual Synthesis Workflow

This compound is a chiral amine, a class of compounds that are critical building blocks in the synthesis of many pharmaceuticals.[10][11][12] Their stereochemistry often plays a crucial role in the biological activity and safety of a drug.[13] The following diagram illustrates a conceptual synthetic pathway starting from a readily available chiral precursor, (R)-Solketal.

Caption: Conceptual workflow for the synthesis of the target chiral amine.

References

- 1. scbt.com [scbt.com]

- 2. 103883-30-3|this compound|BLD Pharm [bldpharm.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. mt.com [mt.com]

- 7. mt.com [mt.com]

- 8. Refractive Index ASTM D542 [intertek.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a valuable chiral building block, or synthon, extensively utilized in the asymmetric synthesis of complex molecules, most notably in the development of novel pharmaceuticals. Its rigid, stereodefined structure, derived from the chiral pool, makes it an ideal starting material for the synthesis of enantiomerically pure compounds. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis from (R)-solketal, and its critical application in the synthesis of nucleoside analogues for antiviral therapies.

Chemical Structure and Properties

This compound, also known by its CAS number 103883-30-3, is a chiral amine featuring a dioxolane ring with a specific stereochemistry at the C4 position. The presence of the isopropylidene ketal protects the 1,2-diol of the parent glycerol backbone, allowing for selective functionalization of the primary amine.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification, purification, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [1] |

| CAS Number | 103883-30-3[2][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 147-148 °C at 14 mmHg |

| Density | 1.012 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.438 |

| SMILES | CC1(OC--INVALID-LINK--CN)C |

| InChI | 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

Note: Some physical properties are reported for the racemic mixture, but are expected to be very similar for the (R)-enantiomer.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The synthetic route involves a three-step process: activation of the primary alcohol, nucleophilic substitution with an azide, and subsequent reduction to the primary amine.

Experimental Protocol

Step 1: Tosylation of (R)-Solketal

-

To a stirred solution of (R)-solketal (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate as a crude product, which can be used in the next step without further purification.

Step 2: Azidation of the Tosylate

-

Dissolve the crude tosylate from the previous step in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.

Step 3: Reduction of the Azide to the Amine

-

Dissolve the crude azide in methanol or ethanol.

-

Carefully add palladium on activated carbon (10% Pd/C, 0.1 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours, or until the reaction is complete as indicated by TLC.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by distillation under reduced pressure if necessary.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Drug Development

The chirality of drug molecules is a critical factor in their pharmacological activity, as biological targets such as enzymes and receptors are themselves chiral.[4] The use of enantiomerically pure starting materials like this compound is a key strategy in modern drug discovery to produce single-enantiomer drugs with improved efficacy and reduced side effects.

Role in Nucleoside Analogue Synthesis

A primary application of this compound and its parent alcohol, (R)-solketal, is in the synthesis of nucleoside analogues. These are modified versions of the natural building blocks of DNA and RNA and are a cornerstone of antiviral therapy, particularly against viruses like HIV and Hepatitis B.

The chiral dioxolane moiety serves as a mimic of the ribose or deoxyribose sugar ring found in natural nucleosides. The stereochemistry at the C4 position of the dioxolane dictates the stereochemistry of the final nucleoside analogue, which is crucial for its interaction with viral enzymes like reverse transcriptase.

General Signaling Pathway Inhibition by Nucleoside Analogues

Nucleoside analogues exert their antiviral effect by being incorporated into the growing viral DNA or RNA chain during replication. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide. This process is catalyzed by viral polymerases, such as reverse transcriptase in HIV.

Caption: Inhibition of viral replication by nucleoside analogues.

Conclusion

This compound is a synthetically versatile and commercially available chiral building block with significant applications in the pharmaceutical industry. Its straightforward synthesis from (R)-solketal and its utility in constructing the core of enantiomerically pure nucleoside analogues underscore its importance in the development of antiviral drugs. The continued exploration of this and similar chiral synthons will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

- 1. Chemical synthesis of 4’-modified nucleoside analogues - American Chemical Society [acs.digitellinc.com]

- 2. 103883-30-3|this compound|BLD Pharm [bldpharm.com]

- 3. 1-((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | C6H13NO2 | CID 10154073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

CAS Number: 103883-30-3

Abstract

This technical guide provides a comprehensive overview of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthetic route, and discusses its critical role in the synthesis of advanced pharmaceutical intermediates. A key application highlighted is its use as a precursor in the synthesis of the MEK1/2 inhibitor, mirdametinib, underscoring its relevance in modern medicinal chemistry. This guide also includes detailed tables of quantitative data and visualizations of relevant chemical transformations and biological pathways to facilitate a deeper understanding of its scientific and practical applications.

Introduction

This compound is a versatile chiral amine that serves as a valuable intermediate in asymmetric synthesis. Its rigid dioxolane ring and the stereochemically defined aminomethyl group make it an ideal starting material for the construction of complex, enantiomerically pure molecules. The primary utility of this compound lies in its application as a chiral building block for the synthesis of pharmacologically active compounds. A notable example of its application is in the synthesis of mirdametinib, a potent inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway. Dysregulation of this pathway is implicated in various cancers, making inhibitors like mirdametinib a critical area of oncology research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 103883-30-3 | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 147-148 °C at 14 mmHg | [2] |

| Density | 1.012 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.438 | [2] |

| SMILES | CC1(C)OC--INVALID-LINK--O1 | |

| InChI | InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

Synthesis and Experimental Protocols

The conversion of the primary alcohol in (R)-solketal to a primary amine can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide and subsequent reduction.

General Synthetic Workflow

The proposed synthetic pathway is illustrated below. This workflow represents a standard and efficient method for the conversion of a primary alcohol to a primary amine with retention of stereochemistry.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (R)-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate

-

To a solution of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Dissolve the purified tosylate from Step 1 (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide intermediate.

Step 3: Synthesis of this compound

-

Dissolve the azide intermediate from Step 2 (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Spectroscopic Data (Representative)

While specific spectra for this compound are not publicly available, representative ¹H and ¹³C NMR data can be predicted based on its structure and data from similar compounds. This information is crucial for the structural elucidation and purity assessment of the synthesized compound.

Table 2: Representative Spectroscopic Data

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | δ 4.2-4.0 (m, 1H, CH-O), 4.0-3.8 (m, 1H, CH₂-O), 3.7-3.5 (m, 1H, CH₂-O), 2.9-2.7 (m, 2H, CH₂-N), 1.5-1.3 (s, 6H, 2 x CH₃), 1.2 (br s, 2H, NH₂) |

| ¹³C NMR | δ 109.5 (C(CH₃)₂), 76.0 (CH-O), 67.0 (CH₂-O), 44.0 (CH₂-N), 27.0 (CH₃), 25.5 (CH₃) |

| IR (cm⁻¹) | ~3370 (N-H stretch), ~2980 (C-H stretch), ~1590 (N-H bend), ~1150, 1050 (C-O stretch) |

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block for the synthesis of complex pharmaceutical molecules. Its stereochemically defined structure is essential for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Synthesis of Mirdametinib

A significant and well-documented application of a derivative of this compound is in the synthesis of mirdametinib, a potent and selective inhibitor of MEK1 and MEK2. Mirdametinib is under investigation for the treatment of various cancers, including those associated with neurofibromatosis type 1. The synthesis involves the coupling of an O-protected hydroxylamine derivative of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with a difluorinated benzoic acid derivative. The dioxolane moiety serves as a protected form of a glycerol backbone, which is later deprotected to reveal the diol functionality present in the final drug molecule.

Role in the MAPK/ERK Signaling Pathway

Mirdametinib, synthesized using a derivative of the title compound, targets the MAPK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active due to mutations in upstream proteins like RAS or BRAF. MEK1 and MEK2 are central kinases in this pathway, and their inhibition by drugs like mirdametinib can block the downstream signaling that drives tumor growth.

Caption: Inhibition of the MAPK/ERK pathway by Mirdametinib.

Conclusion

This compound is a chiral building block with significant utility in the synthesis of high-value, enantiomerically pure molecules for the pharmaceutical industry. Its role as a precursor to the MEK inhibitor mirdametinib highlights its importance in the development of targeted cancer therapies. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key application in drug development, offering valuable insights for researchers and professionals in the field. The continued exploration of this and similar chiral intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Spectroscopic Profile of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. Due to the limited availability of specific experimental spectra in public databases, this guide presents expected values derived from analyses of analogous chemical structures and general principles of spectroscopy. These data are intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine

-

Molecular Formula: C₆H₁₃NO₂

-

Molecular Weight: 131.17 g/mol

-

CAS Number: 103883-30-3

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 1.2 - 2.0 | Broad Singlet | 2H |

| CH (dioxolane ring) | 4.0 - 4.2 | Multiplet | 1H |

| CH₂ (dioxolane ring) | 3.6 - 4.0 | Multiplet | 2H |

| CH₂ (aminomethyl) | 2.7 - 2.9 | Multiplet | 2H |

| CH₃ (gem-dimethyl) | 1.3 - 1.4 | Singlet | 6H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C (quaternary, dioxolane) | 108 - 110 |

| CH (dioxolane ring) | 75 - 77 |

| CH₂ (dioxolane ring) | 66 - 68 |

| CH₂ (aminomethyl) | 44 - 46 |

| CH₃ (gem-dimethyl) | 25 - 27 |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands (Sample Preparation: Neat liquid film)

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3300 - 3500 | Medium | Primary amine, two bands expected |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H |

| N-H Bend | 1590 - 1650 | Medium | Scissoring vibration |

| C-O Stretch | 1000 - 1200 | Strong | Acetal C-O stretching |

Mass Spectrometry

Table 4: Predicted Major Mass Spectrometry Fragmentation Peaks (Ionization Method: Electron Ionization, EI)

| m/z | Proposed Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 116 | [M - CH₃]⁺ |

| 101 | [M - CH₂NH₂]⁺ |

| 72 | [CH(O)CH₂NH₂]⁺ |

| 58 | [C(CH₃)₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid amine sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid amine onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) if using liquid chromatography-mass spectrometry (LC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information.

-

For LC-MS, Electrospray Ionization (ESI) is typically used, which is a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: NMR Spectrum of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.

A comprehensive search of scientific literature and spectral databases did not yield a publication containing the complete, assigned 1H and 13C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicities, for this compound. Similarly, a detailed, validated experimental protocol for the NMR analysis of this specific compound is not publicly available.

While commercial vendors list this compound and may offer analytical data upon purchase, this information is not present in peer-reviewed publications or accessible spectral databases. General protocols for NMR analysis of chiral amines are available but do not provide the specific data required for a detailed technical guide on this particular molecule.

Due to the absence of the necessary quantitative NMR data and experimental specifics, it is not possible to provide the requested data tables, a detailed experimental protocol, or a Graphviz diagram illustrating the specific signaling pathways and structure-spectrum correlations for this compound.

To obtain this information, it would be necessary to either:

-

Perform a de novo NMR analysis of a verified sample of this compound.

-

Acquire the data from a commercial supplier who has performed this analysis.

Without access to this primary data, a detailed and accurate technical guide as requested cannot be constructed.

IR spectrum of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

An In-depth Technical Guide to the Infrared Spectrum of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Introduction

This compound is a chiral organic compound featuring a primary amine and a dioxolane ring. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide provides a detailed analysis of the expected IR spectrum for this compound, a comprehensive experimental protocol for acquiring the spectrum, and a workflow for spectral analysis.

While a publicly available, experimentally verified IR spectrum for this compound is not readily found in common spectral databases, a predictive analysis based on its constituent functional groups can be performed with high confidence. The key functional groups are a primary aliphatic amine (-CH₂NH₂), a cyclic ether (the dioxolane ring), and saturated alkyl groups (C-H bonds).

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic absorption bands for this compound. The expected vibrational modes, their corresponding wavenumber ranges, and anticipated intensities are detailed.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Citation(s) |

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two sharp bands) | Medium | [1][2][3][4] |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium to Strong | [1][4] | |

| N-H Wagging | 910 - 665 | Strong, Broad | [1][4] | |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to Medium | [1][4][5] | |

| Alkyl Groups (C-H) | C-H (sp³) Stretch | 3000 - 2850 | Strong | [6][7] |

| C-H Bending (CH₃ and CH₂) | 1470 - 1350 | Medium | [6][7] | |

| Dioxolane Ring (C-O) | C-O Stretch (Cyclic Ether) | 1140 - 1070 | Strong | [7][8] |

Detailed Experimental Protocol: Acquiring the IR Spectrum

This protocol details the procedure for obtaining a high-quality IR spectrum of a liquid sample such as this compound using the neat liquid film method with salt plates.

1. Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr)

-

Desiccator for storing salt plates

-

Pasteur pipette

-

Sample of this compound

-

Acetone or isopropanol for cleaning

-

Lint-free wipes

-

Gloves

2. Preparation of Salt Plates:

-

Retrieve two salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the polished faces.[9]

-

If the plates are not perfectly clean, gently wipe their surfaces with a lint-free wipe dampened with a small amount of dry acetone or isopropanol.[9][10]

-

Ensure the plates are completely dry and transparent before applying the sample. Foggy plates may still yield acceptable spectra.[9]

3. Sample Application:

-

Using a clean Pasteur pipette, place one to two drops of the liquid amine sample onto the center of one salt plate's polished face.[9]

-

Carefully place the second salt plate on top of the first, sandwiching the liquid drop.[10]

-

Gently rotate the top plate a quarter turn to spread the liquid into a thin, uniform film between the plates, ensuring there are no air bubbles.[11]

4. Spectral Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.[9]

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

5. Post-Measurement Cleanup:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly by rinsing with dry acetone or isopropanol and wiping with a lint-free cloth.[10]

-

Immediately return the clean, dry plates to the desiccator to prevent them from absorbing atmospheric moisture, which can damage their surfaces.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of the IR spectrum.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. wikieducator.org [wikieducator.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide on the Chirality of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its stereochemically defined structure, derived from the chiral pool, makes it a valuable intermediate for the synthesis of complex molecular targets, particularly pharmaceuticals. This guide provides a comprehensive overview of the chirality of this compound, including its synthesis from readily available precursors, methods for chiral analysis, and its application as a pharmacophore. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Introduction

Chirality is a fundamental concept in drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are therefore essential for the efficient synthesis of single-enantiomer drugs.[1] this compound, with its stereocenter at the 4-position of the dioxolane ring, is a versatile chiral amine that serves this purpose. The dioxolane moiety acts as a protecting group for a vicinal diol, a common structural motif in biologically active molecules. This guide will delve into the critical aspects of its chirality.

Physicochemical and Chiral Properties

| Property | This compound | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₂O₃ |

| Molecular Weight | 131.17 g/mol | 132.16 g/mol |

| CAS Number | 103883-30-3 | 14347-78-5 |

| Appearance | Data not available | Colorless liquid |

| Boiling Point | 147-148 °C / 14 mmHg (racemate) | 72-73 °C / 8 mmHg |

| Density | 1.012 g/mL at 25 °C (racemate) | 1.062 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 (racemate) | n20/D 1.434 |

| Specific Optical Rotation | Data not available | [α]20/D -13.7° (neat) |

| Enantiomeric Excess | >98% (achievable via synthesis) | >98% (commercially available) |

Synthesis of this compound

The enantiomerically pure amine is most commonly synthesized from (R)-Solketal, which is derived from the chiral pool. The synthesis involves the conversion of the primary alcohol functionality into a primary amine with retention of configuration at the chiral center. A general and efficient method proceeds via the tosylation of the alcohol followed by nucleophilic substitution with an azide and subsequent reduction.

Logical Workflow for Synthesis

Caption: Synthetic pathway from (R)-Solketal to the target amine.

Experimental Protocols

Step 1: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate ((R)-Solketal Tosylate)

-

Materials: (R)-Solketal, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve (R)-Solketal (1.0 eq) in anhydrous pyridine or DCM at 0 °C under a nitrogen atmosphere.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with DCM. The organic layers are combined, washed with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.

-

Step 2: Synthesis of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane ((R)-Solketal Azide)

-

Materials: (R)-Solketal tosylate, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the tosylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether. The combined organic layers are washed with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Materials: (R)-Solketal azide, lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C), tetrahydrofuran (THF) or ethanol, hydrogen gas (for catalytic hydrogenation).

-

Procedure (via LiAlH₄ reduction):

-

Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of the azide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for a few hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine. Purification can be achieved by distillation under reduced pressure.

-

Chiral Analysis

Ensuring the enantiomeric purity of this compound is crucial for its application in drug development. The primary methods for determining enantiomeric excess (e.e.) are chiral chromatography (HPLC or GC) and NMR spectroscopy using chiral shift reagents or chiral derivatizing agents.

Workflow for Enantiomeric Excess (e.e.) Determination

Caption: Methods for determining the enantiomeric excess of the amine.

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is often effective for separating chiral amines.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.

-

Procedure:

-

Prepare a dilute solution of the amine sample in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) with a Chiral Derivatizing Agent (Mosher's Acid)

-

Materials: The amine sample, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), a non-chiral tertiary amine base (e.g., triethylamine), and a deuterated solvent (e.g., CDCl₃).

-

Procedure:

-

Dissolve the amine sample (1.0 eq) and triethylamine (1.2 eq) in anhydrous CDCl₃ in an NMR tube.

-

Add Mosher's acid chloride (1.1 eq) to the solution.

-

Allow the reaction to proceed to completion at room temperature.

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

-

Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers.

-

Integrate the signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine sample.

-

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents. The primary amine provides a handle for further functionalization, while the protected diol with its defined stereochemistry can be incorporated into the backbone of a target molecule.

While a direct signaling pathway for this simple building block is not applicable, its incorporation into a drug molecule imparts specific stereochemistry that is critical for the drug's interaction with its biological target (e.g., an enzyme or receptor). For instance, chiral amines are core components of many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. The (R)-configuration of the aminodioxolane can dictate the binding orientation within a chiral pocket of a protein, leading to the desired therapeutic effect.

Logical Relationship in Drug-Target Interaction

Caption: Role of the chiral building block in achieving a therapeutic effect.

Conclusion

The chirality of this compound is central to its utility as a high-value intermediate in pharmaceutical synthesis. Its preparation from (R)-Solketal ensures a high degree of enantiopurity, which can be rigorously verified using standard analytical techniques such as chiral HPLC and NMR spectroscopy. The defined stereocenter of this building block allows for the precise construction of complex chiral molecules, ultimately enabling the development of safer and more effective drugs that rely on stereospecific interactions with their biological targets. This guide provides the foundational knowledge and protocols necessary for the confident application of this important chiral amine in research and development.

References

The Versatile Chiral Building Block: A Technical Guide to (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a valuable chiral building block, plays a pivotal role in the asymmetric synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its inherent chirality, derived from (R)-solketal, makes it an essential starting material for the stereoselective synthesis of a variety of bioactive compounds, most notably the oxazolidinone class of antibiotics. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

This compound is a chiral amine with the following key physical and chemical properties, making it a versatile intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | 147-148 °C at 14 mmHg[1] |

| Density | 1.012 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.438[1] |

| Appearance | Solid |

| Chirality | (R)-enantiomer |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and relatively inexpensive chiral precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The synthesis proceeds through a three-step sequence involving tosylation of the primary alcohol, nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine. This pathway ensures the retention of the stereocenter's configuration.

References

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A Chiral Building Block in Modern Organic Synthesis

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine , often referred to as (R)-solketalamine, is a versatile chiral building block derived from (R)-glycerol. Its unique structural features, combining a protected diol in a chiral backbone with a primary amine, make it a valuable tool for the stereoselective synthesis of complex molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and applications in organic synthesis, with a focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal), are presented in Table 1.

| Property | This compound | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol |

| CAS Number | 103883-30-3 | 14347-78-5 |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₂O₃ |

| Molecular Weight | 131.17 g/mol | 132.16 g/mol |

| Appearance | Not specified | Liquid |

| Boiling Point | 147-148 °C at 14 mmHg | 72-73 °C at 8 mmHg |

| Density | 1.012 g/mL at 25 °C | 1.062 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 | n20/D 1.434 |

| Optical Activity | Not specified | [α]20/D −13.7°, neat |

Synthesis of this compound

The most common and practical synthetic route to this compound involves a two-step sequence starting from the commercially available (R)-solketal. This pathway typically proceeds via activation of the primary alcohol followed by displacement with a nitrogen nucleophile and subsequent deprotection. A widely employed method is the Mitsunobu reaction, which allows for the conversion of the alcohol to a phthalimide derivative, followed by hydrazinolysis to liberate the free amine.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis via Mitsunobu and Gabriel Reactions

Step 1: Synthesis of (R)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)phthalimide (Mitsunobu Reaction)

-

To a stirred solution of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) and phthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portionwise.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired phthalimide intermediate.

Step 2: Synthesis of this compound (Gabriel Synthesis)

-

Dissolve the phthalimide intermediate (1.0 eq) from Step 1 in ethanol.

-

Add hydrazine monohydrate (2.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Wash the precipitate with cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a valuable chiral building block in a variety of organic transformations, primarily leveraging its stereochemistry to induce chirality in new products.

As a Chiral Auxiliary

The chiral amine can be condensed with carbonyl compounds to form chiral imines or enamines. These intermediates can then undergo diastereoselective reactions where the stereocenter of the amine directs the approach of a nucleophile or electrophile. After the reaction, the auxiliary can be cleaved to reveal the newly formed chiral center in the product.

Caption: Workflow for the use as a chiral auxiliary.

Synthesis of Chiral Ligands

The primary amine functionality allows for its incorporation into more complex molecular architectures, such as chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that can effect a wide range of enantioselective transformations.

Synthesis of Bioactive Molecules and Natural Products

The chiral nature of this compound makes it an attractive starting material for the total synthesis of natural products and pharmaceutical agents. Its pre-defined stereocenter can be carried through a synthetic sequence to establish the stereochemistry of a key intermediate or the final target molecule.

Conclusion

This compound is a readily accessible and highly useful chiral building block in organic synthesis. Its application as a chiral auxiliary and as a precursor for chiral ligands and bioactive molecules highlights its importance in the construction of enantiomerically pure compounds. The synthetic route from (R)-solketal provides a reliable method for its preparation, enabling its broader use in academic and industrial research, particularly in the field of drug discovery and development.

A Comprehensive Technical Guide on the Safety and Handling of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a chiral building block commonly used in organic synthesis. A thorough understanding of its physical and chemical properties is essential for its safe handling and storage.

| Property | Value | Citations |

| Molecular Formula | C6H13NO2 | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| CAS Number | 103883-30-3 | [3][4] |

| Appearance | Liquid | |

| Boiling Point | 147-148 °C at 14 mmHg | [1][2][5] |

| Density | 1.012 g/mL at 25 °C | [1][2][5] |

| Refractive Index | n20/D 1.438 | [1][2][5] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [2][5] |

| Storage Temperature | -20°C |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a corrosive substance.[2][5] It is crucial to adhere to the following safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements: [2][5]

-

Prevention: P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

Response:

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: P405: Store locked up.

-

Disposal: P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Given the corrosive nature of this compound, meticulous adherence to safe handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is required when handling this chemical.

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Handling and Dispensing

All handling and dispensing of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

Caption: A generalized workflow for the safe handling and dispensing of the chemical.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature of -20°C.

-

Container: Keep the container tightly closed and stored in a locked cabinet.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[6]

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [7] |

Fire-Fighting Measures

While not highly flammable, this compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Emits toxic fumes under fire conditions.[7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Spill and Leak Procedures

In case of a spill or leak, follow these steps:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect: Place the absorbed material in a suitable, closed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

Caption: A logical flow diagram for responding to a spill or leak.

Synthesis and Reactivity

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a key starting material in the synthesis of certain β-lactam antibiotics. A general synthetic route involves the protection of glycerol, followed by functional group transformations to introduce the amine moiety. The reactivity is primarily dictated by the primary amine group, which readily undergoes reactions such as acylation, alkylation, and condensation.

While a specific, detailed experimental protocol for the synthesis of the title compound was not found in the initial search, a related synthesis of (3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone from L-(S)-glyceraldehyde acetonide highlights the utility of this structural motif in complex molecule synthesis.[8]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its properties and strict adherence to safety protocols. This guide provides a foundational framework for handling this compound, which should be supplemented by institution-specific safety procedures and a thorough review of the Safety Data Sheet before commencing any experimental work.

References

- 1. (2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE CAS#: 22195-47-7 [chemicalbook.com]

- 2. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 103883-30-3|this compound|BLD Pharm [bldpharm.com]

- 4. [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine | 103883-30-3 [chemicalbook.com]

- 5. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine from (R)-Solketal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry, derived from (R)-glycerol, makes it a key intermediate for asymmetric synthesis. This application note provides detailed protocols for two common and effective synthetic routes starting from the readily available and biocompatible (R)-Solketal ((R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol). The protocols described are the azide displacement route and the reductive amination pathway, offering flexibility in reagent choice and reaction conditions.

Introduction

The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry and drug development. This compound serves as a versatile synthon, providing a protected glycerol backbone with a primary amine for further functionalization. The two routes presented here leverage well-established organic transformations to achieve the target molecule efficiently. Route 1 involves the activation of the primary alcohol of (R)-Solketal as a mesylate, followed by nucleophilic displacement with azide and subsequent reduction. Route 2 proceeds via the oxidation of (R)-Solketal to the corresponding aldehyde, which is then converted to the amine through reductive amination.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound from (R)-Solketal are detailed below.

Route 1: Mesylation, Azide Displacement, and Reduction

This three-step pathway is a robust method for converting the primary alcohol of (R)-Solketal into a primary amine. The initial activation of the hydroxyl group as a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution with sodium azide. The final step involves the reduction of the azide to the desired amine.

Route 2: Oxidation and Reductive Amination

This two-step alternative involves the initial oxidation of (R)-Solketal to form the chiral aldehyde, (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. This intermediate is then subjected to reductive amination, where it reacts with an ammonia source to form an imine in situ, which is subsequently reduced to the target primary amine.

Application Notes and Protocols for the Preparation of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, a valuable chiral building block in pharmaceutical and organic synthesis. The protocol outlines a three-step reaction sequence starting from the commercially available (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

Introduction

This compound, also known as (R)-Solketalamine, is a chiral amine of significant interest in the synthesis of enantiomerically pure compounds. Its utility stems from the presence of a protected glycerol backbone, providing a stereodefined center that can be incorporated into more complex molecules. This protocol details a reliable and reproducible method for its preparation via a tosylation-azidation-reduction pathway.

Overall Reaction Scheme

The synthesis proceeds in three distinct steps:

-

Tosylation: The hydroxyl group of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is converted to a p-toluenesulfonate (tosylate), a good leaving group.

-

Azide Substitution: The tosylate is displaced by an azide nucleophile in an S(_N)2 reaction to yield (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl azide.

-

Reduction: The azide intermediate is reduced to the target primary amine, this compound.

Experimental Protocols

Step 1: Synthesis of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (Tosylate)

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et(_3)N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triethylamine (1.5 eq.) or pyridine (1.5 eq.) dropwise.

-

Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO(_3) solution and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane

Materials:

-

(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the tosylate from Step 1 (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5-2.0 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude azide.

-

The product is often used in the next step without further purification.

Step 3: Synthesis of this compound

Two common methods for the reduction of the azide are provided below.

Method A: Catalytic Hydrogenation

Materials:

-

(R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H(_2))

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the azide from Step 2 in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

The product can be purified by distillation under reduced pressure.

Method B: Lithium Aluminum Hydride (LiAlH(_4)) Reduction

Materials:

-

(R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Lithium aluminum hydride (LiAlH(_4))

-

Tetrahydrofuran (THF) or Diethyl ether, anhydrous

-

Deionized water

-

15% aqueous Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend LiAlH(_4) (1.5-2.0 eq.) in anhydrous THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the azide from Step 2 (1.0 eq.) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH(_4) suspension via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where x is the mass of LiAlH(_4) in grams (Fieser workup).

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the mixture and wash the solid with THF or diethyl ether.

-

Dry the combined filtrate over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to give the crude amine.

-

Purify the product by distillation under reduced pressure.

Data Presentation

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Tosylation | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | p-TsCl, Et(_3)N | DCM | 0 to RT | 14-18 | 85-95 |

| 2. Azidation | (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate | NaN(_3) | DMF | 60-80 | 12-24 | >90 (often used crude) |

| 3. Reduction (A) | (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | H(_2), 10% Pd/C | Methanol | RT | 4-24 | 80-95 |

| 3. Reduction (B) | (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | LiAlH(_4) | THF | 0 to RT | 2-4 | 80-90 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of this compound.

Application Notes and Protocols for the Use of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, also known as (R)-solketalamine, is a versatile chiral building block derived from D-mannitol. Its rigid dioxolane ring and stereochemically defined amine group make it a valuable precursor for the synthesis of more complex chiral molecules. While not commonly employed as a traditional chiral auxiliary that is temporarily attached to a substrate, its primary application in asymmetric synthesis lies in its use as a scaffold for the preparation of chiral ligands. These ligands, particularly Schiff bases, can then be complexed with various metals to create catalysts for a range of enantioselective transformations.

This document provides detailed protocols for the synthesis of a representative chiral Schiff base ligand from this compound and outlines the general workflow for its application in asymmetric catalysis.

Core Application: Synthesis of Chiral Schiff Base Ligands

The primary amine functionality of this compound readily undergoes condensation with aldehydes or ketones to form chiral imines, commonly known as Schiff bases.[1][2] These Schiff base ligands, possessing a C=N bond, are effective for coordinating with metal centers. The inherent chirality of the starting amine directs the stereochemical environment around the metal, enabling enantioselective catalysis.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from this compound and salicylaldehyde. This is a general procedure that can be adapted for other aldehydes.

Materials:

-

This compound

-

Salicylaldehyde (or other desired aldehyde)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent).

-

Dissolve the amine in anhydrous ethanol (approximately 5-10 mL per gram of amine).

-

Add salicylaldehyde (1.0 equivalent) to the solution at room temperature with stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a chiral Schiff base ligand, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product Type

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Product Class |

| This compound | This compound | 103883-30-3 | C₆H₁₃NO₂ | 131.17 | Chiral Amine Precursor |

| Representative Product | (E)-2-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methylimino)methyl)phenol | N/A | C₁₃H₁₇NO₃ | 235.28 | Chiral Schiff Base Ligand |

Table 2: Illustrative Data for Asymmetric Catalysis Using a Derived Ligand

The following table is a representative example of how data from an asymmetric reaction catalyzed by a metal complex of a Schiff base ligand derived from this compound would be presented. The data shown are for illustrative purposes only.

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Prochiral Ketone A | 5 | 24 | 85 | 92 (R) |

| 2 | Prochiral Ketone B | 5 | 24 | 78 | 88 (R) |

| 3 | Prochiral Imine C | 2 | 18 | 91 | 95 (S) |

| 4 | Prochiral Olefin D | 10 | 48 | 65 | 82 (R) |

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral Schiff base ligand from this compound and its subsequent use in forming a catalytically active metal complex.

Caption: Synthetic workflow for a chiral Schiff base ligand.

References

Application Notes and Protocols: (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine as a Chiral Auxiliary in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, also known as (R)-solketalamine, is a chiral building block derived from (R)-glyceraldehyde acetonide. Its rigid dioxolane ring and well-defined stereocenter make it a promising candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled. This approach is a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.